1-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-2-propylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
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Overview
Description
1-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-2-propylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of imidazole-containing heterocycles. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-2-propylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves multiple steps, starting with the preparation of the imidazole ring. The synthetic route typically includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.
Substitution Reactions: The imidazole ring undergoes various substitution reactions to introduce the propylamino and methyl groups at specific positions.
Cyclization: The substituted imidazole is then cyclized with appropriate reagents to form the benzo[4,5]imidazo[1,2-a]pyridine core.
Final Modifications:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
1-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-2-propylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the imidazole ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-2-propylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-2-propylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, modulating their activity . The compound may also interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-2-propylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile include other imidazole derivatives such as:
Clemizole: An antihistaminic agent with a similar imidazole core.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzo[4,5]imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-imidazol-1-ylpropylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6/c1-3-7-17-16(2)18(14-23)22-26-19-8-4-5-9-20(19)28(22)21(17)25-10-6-12-27-13-11-24-15-27/h4-5,8-9,11,13,15,25H,3,6-7,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZFBBKKFUMHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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